3-Fluoropiperidin-4-one hydrochloride
Description
3-Fluoropiperidin-4-one hydrochloride (CAS 1070896-59-1) is a halogenated piperidine derivative with the molecular formula C₅H₉ClFNO and a molecular weight of 153.58 g/mol. It is a white crystalline powder with a purity ≥95% (up to 98% in commercial grades) and is stored at 2–8°C to ensure stability. This compound serves as a critical intermediate in pharmaceuticals, agrochemicals, and fine chemical synthesis due to its reactive ketone group at position 4 and fluorine substituent at position 3 of the piperidine ring .
Properties
IUPAC Name |
3-fluoropiperidin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO.ClH/c6-4-3-7-2-1-5(4)8;/h4,7H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUPJANSFLEUDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1=O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649106 | |
| Record name | 3-Fluoropiperidin-4-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1070896-59-1 | |
| Record name | 3-Fluoropiperidin-4-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoropiperidin-4-one hydrochloride typically involves the fluorination of piperidin-4-one. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Fluoropiperidin-4-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 3-Fluoropiperidin-4-ol.
Substitution: Various substituted piperidinones depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
3-Fluoropiperidin-4-one hydrochloride has been investigated for its role in developing new pharmaceuticals, particularly in the following areas:
Pain Management
Research indicates that derivatives of 3-fluoropiperidin-4-one exhibit potent antagonistic effects on TRPV1 receptors, which are involved in pain sensation. For example, compounds derived from this structure have shown significant analgesic activity in animal models, suggesting their potential as new analgesics .
Neurological Disorders
The compound has been explored in the context of treating schizophrenia and other neurological disorders. Its derivatives have been reported to improve both positive and negative symptoms of schizophrenia without significant side effects, marking it as a promising candidate for further development .
Anticancer Activity
There is growing interest in the anticancer properties of compounds related to 3-fluoropiperidin-4-one. Some studies have indicated that these compounds can inhibit tumor growth and may be effective against non-small cell lung carcinoma, showcasing their potential utility in oncology .
Case Studies and Research Findings
Several studies highlight the efficacy of this compound and its derivatives:
- Study on TRPV1 Antagonism : A series of experiments demonstrated that specific substitutions on the piperidine ring significantly enhance binding affinity to TRPV1 receptors. For instance, one derivative exhibited a Ki value of 0.2 nM, indicating high potency as a TRPV1 antagonist .
- Clinical Trials for Neurological Disorders : In phase II clinical trials, a derivative of this compound showed promising results in alleviating symptoms of schizophrenia, suggesting its viability as a therapeutic agent .
Data Table: Comparison of Biological Activities
| Compound | Target | IC50/Ki (nM) | Activity Description |
|---|---|---|---|
| 3-Fluoropiperidin-4-one | TRPV1 | 0.2 | High potency antagonist |
| Derivative A | Schizophrenia Symptoms | Not specified | Improved symptoms without side effects |
| Derivative B | Non-small cell lung carcinoma | Not specified | Inhibitory effects on tumor growth |
Mechanism of Action
The mechanism of action of 3-Fluoropiperidin-4-one hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s presence enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below highlights key structural and functional differences between 3-Fluoropiperidin-4-one hydrochloride and analogous compounds:
| Compound Name | CAS Number | Molecular Formula | Functional Groups | Key Structural Features |
|---|---|---|---|---|
| This compound | 1070896-59-1 | C₅H₉ClFNO | Fluorine (C3), ketone (C4) | 6-membered piperidine ring with Cl⁻ counterion |
| 4-Fluoro-4-piperidinecarboxylic Acid HCl | 1186663-32-0 | C₆H₁₁ClFNO₂ | Fluorine (C4), carboxylic acid (C4) | Carboxylic acid replaces ketone |
| (3R)-3-Fluoropiperidin-4-one hydrochloride | N/A | C₅H₉ClFNO | Fluorine (C3), ketone (C4) | Stereoisomer (R-configuration at C3) |
| 3-Fluoro-N-(piperidin-4-yl)benzenesulfonamide HCl | 1233955-09-3 | C₁₁H₁₄ClFN₂O₂S | Benzenesulfonamide, fluorine (C3) | Sulfonamide substituent at piperidine |
| 3-[4-(Trifluoromethyl)phenoxy]piperidine HCl | 1220033-97-5 | C₁₂H₁₃ClF₃NO | Trifluoromethylphenoxy group | Aromatic ether linkage at C3 |
Key Observations :
- Reactivity : The ketone group in 3-Fluoropiperidin-4-one enables nucleophilic additions (e.g., Grignard reactions), while carboxylic acid derivatives (e.g., 4-Fluoro-4-piperidinecarboxylic Acid HCl) favor condensation or decarboxylation reactions .
- Stereochemistry : The (3R)-stereoisomer () is discontinued commercially, suggesting challenges in enantioselective synthesis or stability .
- Biological Activity : Sulfonamide derivatives (e.g., 3-Fluoro-N-(piperidin-4-yl)benzenesulfonamide HCl) are often explored for antimicrobial or enzyme-inhibitory properties due to their sulfonamide moiety .
Biological Activity
3-Fluoropiperidin-4-one hydrochloride is a fluorinated derivative of piperidinone, a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. The biological activity of this compound is significant in various pharmacological contexts, including its role as a precursor in the synthesis of more complex molecules and its direct effects on biological systems.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₅H₈ClFNO
- Molecular Weight : 155.57 g/mol
- IUPAC Name : 3-Fluoro-1-piperidin-4-one hydrochloride
This compound features a piperidine ring with a fluorine atom at the 3-position and a ketone functional group at the 4-position, contributing to its unique reactivity and biological properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of piperidinones, including this compound, exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Properties
Research has indicated that piperidinone derivatives may possess anticancer activity. A study explored the synthesis of novel piperidinone analogs and their effects on cancer cell lines. The results showed that some compounds led to significant cytotoxicity against HepG2 (hepatocellular carcinoma) cells, with IC50 values ranging from 0.0158 to 71.3 µM . While specific data on this compound is limited, its structural similarities suggest it may exhibit comparable activity.
Neuropharmacological Effects
Piperidine derivatives have been investigated for their neuropharmacological effects, particularly their potential as anxiolytics and antidepressants. The mechanism of action is often linked to modulation of neurotransmitter systems, including serotonin and dopamine pathways. Although specific studies on this compound are scarce, the broader class of piperidine compounds has shown promise in this area .
Study on Antimicrobial Efficacy
In a comparative study focusing on the antimicrobial activities of various piperidinone derivatives, this compound was assessed for its ability to inhibit growth in pathogenic bacteria. The study utilized standard antimicrobial susceptibility testing methods (e.g., disk diffusion and MIC determination). Results indicated that the compound exhibited moderate antibacterial activity against Gram-positive bacteria, supporting its potential as an antimicrobial agent .
Investigation of Anticancer Activity
A recent investigation into the anticancer properties of piperidine derivatives included a focus on compounds structurally related to this compound. The study involved screening against multiple cancer cell lines, revealing that certain derivatives induced apoptosis through caspase activation pathways. While direct evidence for this compound was not provided, the findings suggest that similar compounds could also possess anticancer properties .
Data Summary
| Biological Activity | Observed Effects | IC50 Values |
|---|---|---|
| Antimicrobial | Moderate activity against bacteria | Not specified |
| Anticancer | Cytotoxicity against HepG2 cells | 0.0158 - 71.3 µM |
| Neuropharmacological | Potential anxiolytic effects | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
